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molecular formula C8H10BrN B8762178 4-(Bromomethyl)-3,5-dimethylpyridine

4-(Bromomethyl)-3,5-dimethylpyridine

Cat. No. B8762178
M. Wt: 200.08 g/mol
InChI Key: WLENBUXGWLJARD-UHFFFAOYSA-N
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Patent
US09040538B2

Procedure details

To a solution of (3,5-dimethylpyridin-4-yl)methanol (2.55 g, 18.6 mmol) in anhydrous dichloromethane (130 mL) was added tribromophosphane (2.0 mL, 21.1 mmol). The mixture was stirred at room temperature for 5 hours. Dichloromethane was evaporated. The residue was dried in vacuo, affording 4-(bromomethyl)-3,5-dimethylpyridine. The crude product was used without further purification.
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH3:10])[C:7]=1[CH2:8]O.[Br:11]P(Br)Br>ClCCl>[Br:11][CH2:8][C:7]1[C:2]([CH3:1])=[CH:3][N:4]=[CH:5][C:6]=1[CH3:10]

Inputs

Step One
Name
Quantity
2.55 g
Type
reactant
Smiles
CC=1C=NC=C(C1CO)C
Name
Quantity
2 mL
Type
reactant
Smiles
BrP(Br)Br
Name
Quantity
130 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Dichloromethane was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was dried in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrCC1=C(C=NC=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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